[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a complex organic compound featuring a pyrazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, nitro groups, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking endogenous ligands. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-1H-pyrazoles: These compounds share the pyrazole core structure and exhibit similar chemical reactivity.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has a similar substitution pattern and is used in similar applications.
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is unique due to its specific combination of cyclopentyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C18H25N3O |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H25N3O/c1-22-18-8-4-5-15(11-18)9-10-19-12-16-13-20-21(14-16)17-6-2-3-7-17/h4-5,8,11,13-14,17,19H,2-3,6-7,9-10,12H2,1H3 |
InChI Key |
KQZIEVHDRUINLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.